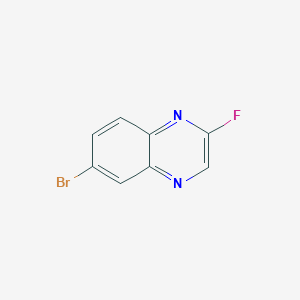
6-Bromo-2-fluoroquinoxaline
Description
6-Bromo-2-fluoroquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core (two benzene rings fused to a pyrazine ring) substituted with bromine at the 6-position and fluorine at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Halogen substituents like bromo and fluoro enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) and influence binding affinity in medicinal chemistry applications .
Properties
CAS No. |
112080-07-6 |
|---|---|
Molecular Formula |
C8H4BrFN2 |
Molecular Weight |
227.03 g/mol |
IUPAC Name |
6-bromo-2-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChI Key |
MBZMYDWNSTWGJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of 6-Bromo-2-fluoroquinoxaline and Analogues
Core Structure Variations
- Quinoxaline vs. Quinoline: Quinoxaline derivatives (e.g., this compound) exhibit a pyrazine ring fused to two benzene rings, enhancing electron-deficient character and facilitating nucleophilic aromatic substitution. In contrast, quinoline derivatives (e.g., 3-Benzyl-6-bromo-2-methoxyquinoline) feature a pyridine ring fused to one benzene ring, leading to distinct electronic profiles and applications in catalysis or antimicrobial agents .
Research Implications
- Medicinal Chemistry: Quinoxaline derivatives with halogen and amino groups (e.g., 6-Amino-5-bromoquinoxaline) are explored as kinase inhibitors due to their planar aromatic systems . Quinoline derivatives like 3-Benzyl-6-bromo-2-methoxyquinoline may target bacterial topoisomerases .
- Synthetic Utility: Bromo-fluoro substitutions (as in this compound) enable sequential functionalization, while bromomethyl groups (e.g., 2-(Bromomethyl)-6-chloroquinoxaline ) serve as alkylating agents in polymer chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


